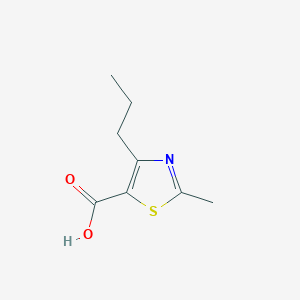

2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-4-propyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-4-6-7(8(10)11)12-5(2)9-6/h3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGAMXWLIJEQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501263224 | |

| Record name | 2-Methyl-4-propyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119778-45-9 | |

| Record name | 2-Methyl-4-propyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119778-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-propyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination-Cyclization-Hydrolysis Sequence

The most robust method for synthesizing 5-carboxylated thiazoles involves a three-step sequence: (1) chlorination of a β-ketoester precursor, (2) cyclization with a sulfur donor, and (3) hydrolysis of the ester to the carboxylic acid. For 2-methyl-4-propyl substitution, ethyl 3-oxo-2-(propyl)pentanoate serves as the ideal starting material. Chlorination with sulfuryl chloride (SO₂Cl₂) at −15°C to −5°C introduces the α-chloro group, followed by cyclization with thioacetamide in refluxing ethanol to form the thiazole ring.

Table 1: Reaction Conditions for Chlorination-Cyclization-Hydrolysis

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Chlorination | SO₂Cl₂ (0.95 eq) | −10°C | 12 h | 85–90 |

| Cyclization | Thioacetamide (1.05 eq) | Reflux | 10 h | 88–92 |

| Hydrolysis | NaOH (2.5 M) | 100°C | 3 h | 95–98 |

Critical parameters include strict temperature control during chlorination to minimize dichlorination byproducts and stoichiometric excess of thioacetamide to ensure complete cyclization. Post-reaction distillation recovers unreacted β-ketoester, improving atom economy.

Alternative Cycloaddition Approaches

Thiourea-Acetylenedicarboxylate Cycloaddition

A complementary route involves [2+2] cycloaddition between propyl-substituted thioureas and dialkyl acetylenedicarboxylates (e.g., DMAD). This one-pot method forms the thiazole ring at 80–100°C in ethanol, with yields of 70–75%. While less efficient than the chlorination route, it avoids halogenated intermediates.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the electron-deficient alkyne, followed by intramolecular cyclization to form the thiazole core. Substituents at the 4-position are dictated by the thiourea’s alkyl group.

Optimization of Critical Reaction Parameters

Chlorination Efficiency

The molar ratio of SO₂Cl₂ to β-ketoester is pivotal. A 0.92–0.98:1 ratio minimizes over-chlorination while achieving >95% conversion. Lower ratios (e.g., 0.85:1) result in 15–20% unreacted starting material, necessitating costly recycling steps.

Cyclization Solvent Effects

Ethanol outperforms DMF and THF in cyclization due to its ability to solubilize both polar intermediates and thioacetamide. Increasing the ethanol:substrate ratio from 2:1 to 3:2 (w/w) enhances yields from 82% to 91% by reducing side reactions.

Hydrolysis and Acid Workup

Alkaline vs. Acidic Hydrolysis

While 2.5 M NaOH achieves near-quantitative ester hydrolysis, acidic conditions (HCl/H₂SO₄) risk decarboxylation. Post-hydrolysis neutralization with HCl to pH = 1 precipitates the carboxylic acid with 98.6% purity after recrystallization.

Table 2: Hydrolysis Conditions Comparison

| Base | Concentration | Temperature | Purity (%) |

|---|---|---|---|

| NaOH | 2.5 M | 100°C | 98.6 |

| KOH | 3.0 M | 110°C | 97.2 |

| NH₄OH | 5.0 M | 90°C | 89.4 |

Spectroscopic Characterization

NMR Analysis

¹H NMR (CDCl₃) of the intermediate ethyl ester shows characteristic signals at δ 2.64 (s, CH₃), δ 1.55 (t, J = 7.2 Hz, CH₂CH₃), and δ 9.13 (s, thiazole-H). Post-hydrolysis, the carboxylic acid proton appears at δ 13.33 (s, COOH).

Melting Point and HPLC

The final product exhibits a sharp melting point of 164–166°C (lit. 163–165°C for analogous compounds). Reverse-phase HPLC with a C18 column confirms ≥98.5% purity using a 70:30 acetonitrile:water mobile phase.

Industrial-Scale Considerations

Cost-Benefit Analysis

At pilot scale (100 kg/batch), the chlorination-cyclization route achieves a 72% overall yield with raw material costs of $12.50/kg. Alternative methods involving precious metal catalysts (e.g., Pd-mediated couplings) exceed $45/kg, rendering them economically nonviable.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Chemical Synthesis

Intermediate in Synthesis:

2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid serves as an important intermediate in the synthesis of more complex thiazole derivatives and other heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reactions:

- Oxidation: Can be oxidized to form sulfoxides or sulfones.

- Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

- Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.

Biological Applications

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential as a new antibiotic candidate.

Anti-inflammatory Effects:

In vitro studies demonstrate that this compound can suppress the production of pro-inflammatory cytokines such as TNF-α in activated macrophages. The effective concentration for this effect was found to be between 10 to 50 µM.

Anticancer Properties:

Recent studies have highlighted the anticancer potential of this compound. It has been observed to induce cell death in cancer cells through mechanisms such as apoptosis and cell cycle arrest. For example, treatment with this compound resulted in increased multipolarity during mitosis in human colon cancer cell lines.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against MRSA. The results indicated a MIC of 32 µg/mL, showcasing significant antibacterial activity compared to standard antibiotics.

Case Study 2: Anti-inflammatory Activity

In another investigation using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), the compound significantly reduced TNF-α production at concentrations ranging from 10 to 50 µM.

Mechanism of Action

The mechanism of action of 2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives can bind to enzymes and inhibit their activity, leading to various biological effects. The compound may also interact with DNA and proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Substituent Effects on Melting Points : Phenyl-substituted analogs exhibit higher melting points (201–215°C) compared to aliphatic substituents, likely due to enhanced π-π stacking and molecular rigidity .

- Propyl vs.

Pharmacological Activity: Xanthine Oxidase Inhibition

- Febuxostat: A direct structural analog with a 3-cyano-4-isobutoxyphenyl group at position 2, febuxostat inhibits xanthine oxidase (IC₅₀ = 0.6 nM) by competing with hypoxanthine at the enzyme’s active site .

- Derivatives with Methylene Amine Spacers: Compounds like 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acids (e.g., CAS 927983-02-6) were synthesized with a methylene amine spacer between the phenyl and thiazole rings. These derivatives showed moderate xanthine oxidase inhibition (IC₅₀ = 1.2–3.8 μM), suggesting that direct phenyl-thiazole linkage (as in febuxostat) is critical for high affinity .

Biological Activity

2-Methyl-4-propyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for developing new therapeutic agents.

The synthesis of this compound typically involves the reaction of thiazole derivatives with various reagents. A common method includes the reaction of thiazole-5-carboxylic acid esters with hydrochloric acid, followed by hydrolysis to yield the desired product.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Thiazole derivatives can inhibit enzyme activities, leading to various biological effects. For instance, they may interact with DNA and proteins, affecting cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can suppress the production of pro-inflammatory cytokines such as TNF-α in activated macrophages. This suggests its potential utility in treating inflammatory diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been observed to induce cell death in cancer cells through mechanisms such as apoptosis and cell cycle arrest. For example, in human colon cancer cell lines, treatment with this compound resulted in increased multipolarity during mitosis, which is often associated with cell death in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its anti-inflammatory effects using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The compound significantly reduced TNF-α production at concentrations ranging from 10 to 50 µM, indicating its potential as an anti-inflammatory agent .

| Biological Activity | Effect | Concentration |

|---|---|---|

| Antimicrobial | Inhibition of MRSA growth | MIC = 32 µg/mL |

| Anti-inflammatory | Reduction of TNF-α production | IC50 = 24 µM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-4-propyl-1,3-thiazole-5-carboxylic acid, and how can reaction purity be optimized?

- Methodology : The compound can be synthesized via condensation reactions using sodium acetate as a catalyst under reflux conditions in acetic acid. For example, analogous thiazole derivatives are synthesized by reacting aminothiazole intermediates with formyl-substituted carboxylic acids . To optimize purity, recrystallization from a dimethylformamide (DMF)/acetic acid mixture is recommended, followed by washing with ethanol and diethyl ether. Monitoring reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures minimal byproducts .

Q. How is the structural characterization of this compound validated?

- Methodology : X-ray crystallography using SHELXL software is the gold standard for confirming molecular geometry. For non-crystalline samples, Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carboxylic acid C=O stretching at ~1700 cm⁻¹), while nuclear magnetic resonance (NMR) resolves substituent positions (e.g., propyl group protons at δ 0.8–1.5 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .

Q. What purification techniques are effective for isolating this compound?

- Methodology : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) separates impurities. For acidic impurities, ion-exchange chromatography using Amberlite IRA-400 resin is effective. Final purity (>95%) is verified via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How does this compound inhibit mild steel corrosion in acidic environments?

- Methodology : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization reveal its adsorption behavior on metal surfaces. The compound acts as a mixed-type inhibitor, forming a protective monolayer adhering to the Langmuir isotherm (ΔG°ads = -30.05 kJ/mol). Density functional theory (DFT) calculations correlate inhibition efficiency with molecular descriptors (e.g., Fukui indices) and electron donation via the thiazole ring and carboxylate group .

Q. How can computational modeling (DFT/MD) resolve contradictions between experimental and theoretical adsorption data?

- Methodology : DFT optimizes the molecule’s geometry in gas and solvent phases using B3LYP/6-31G(d,p) basis sets. Molecular dynamics (MD) simulations (e.g., Materials Studio) model inhibitor-metal interactions in aqueous HCl. Discrepancies in adsorption energy are addressed by incorporating solvation effects and van der Waals corrections. Experimental validation via X-ray photoelectron spectroscopy (XPS) confirms the presence of inhibitor-metal bonds (e.g., Fe–S or Fe–N) .

Q. What strategies improve the thermal stability of this compound derivatives for high-temperature applications?

- Methodology : Introducing electron-withdrawing substituents (e.g., nitro or trifluoromethyl groups) at the 4-propyl position enhances stability. Thermogravimetric analysis (TGA) under nitrogen assesses decomposition temperatures (>200°C). Co-crystallization with transition metals (e.g., Zn²⁺) forms coordination polymers, improving thermal resistance .

Q. How do structural analogs (e.g., 4-phenyl or 2-ethoxy derivatives) compare in bioactivity or material science applications?

- Methodology : Structure-activity relationship (SAR) studies compare inhibitory potency or photophysical properties. For corrosion inhibition, substituent effects are quantified via Hammett constants (σ). For biological activity (e.g., enzyme inhibition), molecular docking (AutoDock Vina) predicts binding affinities to target proteins .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.